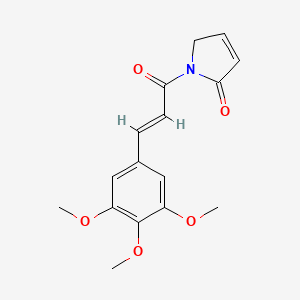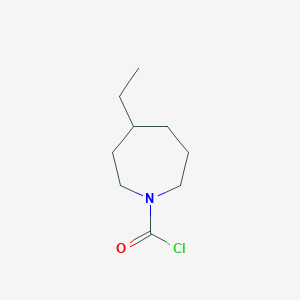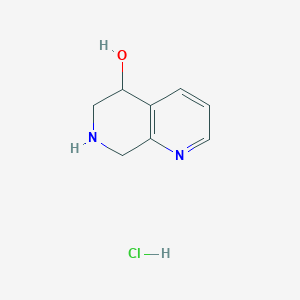
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-HIV, antimicrobial, and anticancer activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Another derivative with similar structural features but different biological activities.
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A compound with additional functional groups that may enhance its pharmacological properties
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-5-9-4-7-6(8)2-1-3-10-7;/h1-3,8-9,11H,4-5H2;1H |
Clé InChI |
KRULYZBEQBZEJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1)N=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




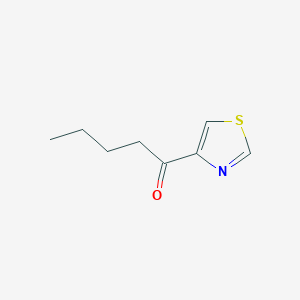
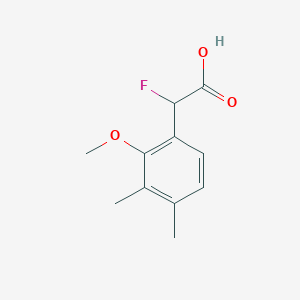
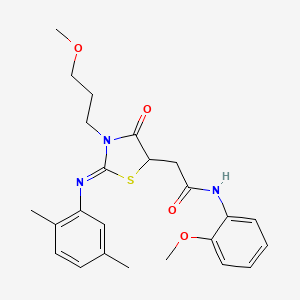
![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
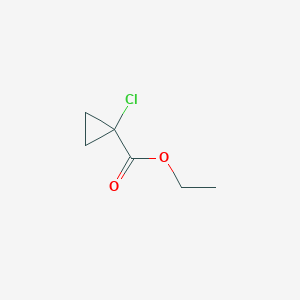
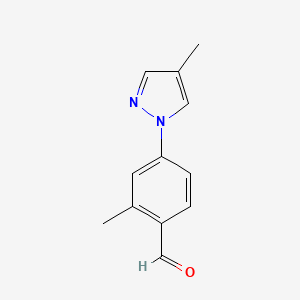
![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


